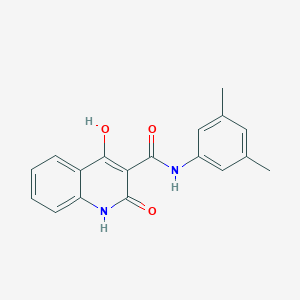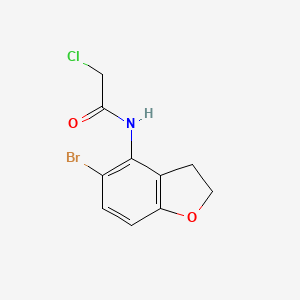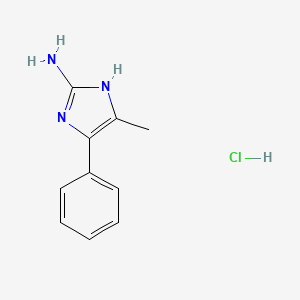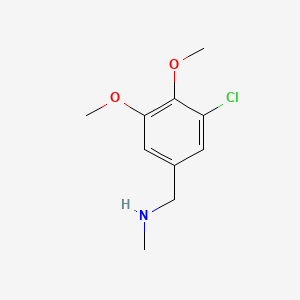
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has additional functional groups, including a carboxamide group and a hydroxy group, which may influence its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoline, with the additional functional groups contributing to the overall polarity and reactivity of the molecule. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The presence of the carboxamide group might make the compound susceptible to hydrolysis or condensation reactions. The hydroxy group could potentially be involved in elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxamide and hydroxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
This compound serves as a versatile starting material for synthesizing various heterocyclic systems, particularly the pyrimidine skeleton. Pyrimidines are commonly found in pharmaceuticals, fungicides, and herbicides. The ability to synthesize diverse heterocyclic structures is crucial for developing new drugs and agricultural chemicals .
Environmental Monitoring
Derivatives of this compound, such as N-methylcarbamates, are used as internal standards or surrogates in environmental analysis. For instance, they are employed in US EPA Method 531 for monitoring n-methylcarbamoyloximes and n-methylcarbamates in drinking water and groundwater. This is vital for assessing the presence of pesticides and ensuring water safety .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZPUKZRRZJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)

![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)




